This compound is commercially available and can be sourced from various chemical suppliers. It falls under the category of reactive chemical probes, specifically designed for modifying biomolecules. The unique structure allows it to engage in specific reactions with thiol-containing molecules, making it a useful tool in biochemical research.
The synthesis of N-Succinimidyloxycarbonylpropyl Methanethiosulfonate involves several key steps:
These synthesis methods are crucial for obtaining high yields and purity levels necessary for effective application in research.
The molecular structure of N-Succinimidyloxycarbonylpropyl Methanethiosulfonate can be described as follows:
The compound's structure can be visualized using molecular modeling software, which helps in understanding its reactivity and interaction with biological molecules.
N-Succinimidyloxycarbonylpropyl Methanethiosulfonate primarily undergoes the following types of chemical reactions:
These reactions are fundamental to its use in bioconjugation strategies.
The mechanism of action for N-Succinimidyloxycarbonylpropyl Methanethiosulfonate involves:
This specificity makes it a powerful tool for researchers aiming to study protein interactions or modify protein functions.
The physical and chemical properties of N-Succinimidyloxycarbonylpropyl Methanethiosulfonate include:
Understanding these properties is crucial for effective handling and application in laboratory settings.
N-Succinimidyloxycarbonylpropyl Methanethiosulfonate has several significant applications:
These applications highlight its importance as a versatile reagent in biochemical research and development.
The development of heterobifunctional cross-linking agents represents a pivotal advancement in chemical biology, enabling precise conjugation of biomolecules. Prior to agents like N-Succinimidyloxycarbonylpropyl Methanethiosulfonate (MTS-4-NHS), homobifunctional cross-linkers dominated protein modification. These early reagents suffered from uncontrolled polymerization due to identical reactive groups at both ends. The emergence of heterobifunctional cross-linkers in the late 20th century addressed this limitation through differential reactivity, allowing sequential, site-specific bioconjugation [1] .
MTS-4-NHS (CAS 690632-55-4) exemplifies this evolution, combining a succinimidyl ester group with a methanethiosulfonate moiety. This specific molecular architecture arose from efforts to improve the stability and selectivity of antibody-drug conjugates (ADCs). Unlike cleavable linkers (e.g., hydrazone or disulfide linkers), MTS-4-NHS belongs to the non-cleavable linker class, forming permanent thioether bonds upon conjugation. Its design reflects a strategic response to challenges in ADC development, particularly the need for enhanced plasma stability and reduced off-target toxicity [1] [2].
Table 1: Evolution of Key Heterobifunctional Cross-Linkers
Compound Name | Reactive Group 1 | Reactive Group 2 | Primary Application Era |
---|---|---|---|
SPDP | N-Hydroxysuccinimide (NHS) ester | Pyridyldithiol | 1980s |
SMCC | NHS ester | Maleimide | 1990s |
MTS-4-NHS | NHS ester | Methanethiosulfonate | 2000s-present |
The methanethiosulfonate group in MTS-4-NHS offers distinct advantages over maleimide-based linkers, which dominated ADC technology in earlier decades. While maleimides exhibit rapid thiol reactivity, they are prone to retro-Michael reactions and thiol exchange in plasma. Methanethiosulfonates provide more stable thioether linkages and reduced susceptibility to cleavage, addressing a critical limitation in therapeutic ADC design [1] .
N-Succinimidyloxycarbonylpropyl Methanethiosulfonate possesses a defined molecular architecture (C₉H₁₃NO₆S₂, MW 295.33 g/mol) engineered for controlled and efficient bioconjugation. Its structure comprises two critical functional domains:
The four-carbon (C4) alkyl spacer (‒CH₂‒CH₂‒CH₂‒) connecting these termini provides optimal length for minimizing steric hindrance between conjugated molecules while maintaining sufficient distance for functional interactions. The molecular weight (295.33 g/mol) and hydrophilicity (XLogP3 ≈ -0.7) contribute to its solubility in polar aprotic solvents commonly used in bioconjugation protocols [1] [2].
Table 2: Key Structural Features and Reactivity of MTS-4-NHS
Structural Element | Chemical Group | Target Residue | Bond Formed | Byproduct Released |
---|---|---|---|---|
N-terminal moiety | Succinimidyl ester (NHS) | Primary amines (Lys, N-terminus) | Amide | N-Hydroxysuccinimide |
C-terminal moiety | Methanethiosulfonate (CH₃SO₂S-) | Thiols (Cys) | Thioether | Methanesulfinate |
Spacer | Propyl (‒(CH₂)₃‒) | N/A | N/A | N/A |
Functionally, MTS-4-NHS enables the synthesis of stable, homogeneous conjugates critical for therapeutic efficacy. In antibody-drug conjugates (ADCs), its non-cleavable nature ensures the cytotoxic payload remains attached to the antibody during systemic circulation, significantly reducing off-target toxicity. Drug release occurs only upon internalization and complete lysosomal degradation of the antibody component, delivering the cytotoxic drug directly into cancer cells. This mechanism enhances the therapeutic index by maximizing tumor cell killing while minimizing damage to healthy tissues [1] [4].
Antibody-Drug Conjugate (ADC) Development
MTS-4-NHS serves as a cornerstone non-cleavable linker in constructing ADCs. Its application follows a two-step protocol:
This process generates stable thioether linkages between the antibody and the drug. The resulting ADCs exhibit superior plasma stability compared to those utilizing disulfide linkers, which are susceptible to reduction in the bloodstream. Optimization of the Drug-to-Antibody Ratio (DAR) is critical; MTS-4-NHS facilitates the generation of ADCs with DARs typically ranging from 2-4, balancing efficacy with minimal aggregation or accelerated clearance [1] [2].
Table 3: MTS-4-NHS vs. Other Common ADC Linkers
Linker Type | Example | Cleavability | Key Advantage | Key Limitation |
---|---|---|---|---|
Non-cleavable Thioether | MTS-4-NHS | No | Exceptional plasma stability; Reduced off-target toxicity | Requires internalization and degradation for drug release |
Enzyme-cleavable Peptide | Val-Cit-PABC | Yes (lysosomal proteases) | Controlled intracellular release; Bystander effect | Potential extracellular cleavage by circulating proteases |
Acid-cleavable Hydrazone | 4-(4'-acetylphenoxy)butanoic acid linker | Yes (acidic endosome/lysosome) | pH-dependent release | Premature release in circulation possible |
Reducible Disulfide | SPDB | Yes (intracellular glutathione) | High potency; Bystander effect | Premature reduction in plasma possible |
Site-Specific Protein Modification and Engineering
Beyond ADCs, MTS-4-NHS enables precise protein modification:
Biophysical Probes and Structural Studies
The methanethiosulfonate group's rapid and selective reaction with thiols makes MTS-4-NHS invaluable for attaching spectroscopic probes (e.g., fluorophores, spin labels) or affinity tags to specific sites within proteins. These conjugates facilitate:
The stability of the thioether bond formed by MTS-4-NHS ensures the longevity of these probes during experimental analyses, making it a preferred choice over more labile conjugating chemistries in structural biology and biophysics [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9